molecular formula C11H13NO2 B6329525 6-Methoxy-4-methylquinoline hydrate CAS No. 1897797-51-1

6-Methoxy-4-methylquinoline hydrate

Cat. No.: B6329525
CAS No.: 1897797-51-1
M. Wt: 191.23 g/mol
InChI Key: HQZDRRCNHRKIDU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-methoxy-4-methylquinoline;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.H2O/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDRRCNHRKIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)OC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-26-7
Record name 6-Methoxy-4-methylquinoline Hydrate
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Preparation Methods

Combes Quinoline Synthesis

The Combes quinoline synthesis, first described in 1893, remains a foundational method for constructing substituted quinolines. For 6-methoxy-4-methylquinoline hydrate, this method involves cyclizing a β-aminoketone intermediate derived from aniline and a β-diketone.

Reaction Mechanism:

  • Condensation: Aniline reacts with acetylacetone (2,4-pentanedione) in acidic conditions to form a β-aminoketone.

  • Cyclization: Intramolecular dehydration under thermal or acidic conditions generates the quinoline core.

  • Functionalization: Methoxy and methyl groups are introduced via electrophilic substitution or pre-functionalized starting materials.

A 1946 Journal of Organic Chemistry study optimized this route using sulfuric acid as the cyclization catalyst, achieving a 68% yield. Key parameters include:

ParameterValue
Temperature120–140°C
Reaction Time6–8 hours
Acid CatalystH₂SO₄ (concentrated)
SolventToluene

Limitations include poor regioselectivity in methoxy group placement and side reactions during cyclization.

Friedländer Synthesis

The Friedländer condensation, utilizing 2-aminobenzaldehyde derivatives and ketones, offers superior regiocontrol for 4-methylquinolines. For this compound:

Procedure:

  • Substrate Preparation: 2-Amino-5-methoxybenzaldehyde is condensed with acetone.

  • Cyclodehydration: Acidic or basic conditions facilitate ring closure.

A modified protocol using ionic liquids (e.g., [BMIM][BF₄]) at 80°C reduced reaction time to 3 hours with a 75% yield. Comparative studies show:

ConditionYield (Traditional)Yield (Ionic Liquid)
Temperature100°C80°C
CatalystNaOHNone
SolventEthanol[BMIM][BF₄]

This method’s advantage lies in recyclable solvents and reduced byproducts.

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable precise functionalization of preformed quinoline frameworks. For example, Suzuki-Miyaura coupling introduces methoxy groups via aryl boronic acids:

Steps:

  • Halogenation: 4-Methylquinoline is brominated at the 6-position.

  • Coupling: Reaction with methoxyphenylboronic acid using Pd(PPh₃)₄.

A 2019 study reported a 92% yield using microwave irradiation (150°C, 20 minutes) and Pd/C as a heterogeneous catalyst.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis and photocatalytic methods have gained traction:

Ball-Milling Protocol:

  • Reagents: Aniline, acetylacetone, and KHSO₄.

  • Conditions: 500 rpm for 45 minutes.

  • Yield: 81%.

Photocatalytic cyclization using TiO₂ nanoparticles under UV light achieved 78% yield in 2 hours, minimizing waste.

Industrial-Scale Production

Continuous Flow Reactors

Pharmaceutical manufacturers employ tubular flow reactors for high-throughput synthesis:

ParameterValue
Residence Time10 minutes
Temperature180°C
Pressure15 bar
CatalystZeolite H-beta

This system produces 12 kg/hour with 95% purity, reducing energy costs by 40% compared to batch processes.

Crystallization and Hydration

Post-synthetic hydration is critical for obtaining the hydrate form:

Crystallization Conditions:

  • Solvent: Ethanol/water (7:3 v/v).

  • Temperature: 0–5°C.

  • Yield: 89% crystalline hydrate.

X-ray diffraction data confirm monohydrate formation via O─H···N hydrogen bonding.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

Key Metrics:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, 1H, H-2), 7.89 (dd, 1H, H-8), 2.51 (s, 3H, CH₃).

  • Melting Point: 53°C (hydrate) .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methylquinoline hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form different quinoline-based compounds.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, acids, and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-4-methylquinoline hydrate is primarily utilized as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in treating neurological disorders, enhancing drug efficacy and specificity.

  • Case Study : Research indicates that modifications of quinoline structures can lead to compounds with improved pharmacological profiles for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Fluorescent Probes

This compound is employed in creating fluorescent probes essential for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for drug discovery and development.

  • Application Example : In a study on cellular dynamics, researchers used 6-Methoxy-4-methylquinoline derivatives to track the movement of proteins within cells, providing insights into cellular functions and interactions .

Antimicrobial Research

This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

  • Research Findings : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including resistant strains, highlighting its potential in addressing antibiotic resistance .

The compound is also used in detecting pollutants in environmental samples, aiding in the assessment and management of environmental health risks.

  • Application Example : Researchers have employed this compound to develop sensitive detection methods for environmental contaminants, contributing to better regulatory practices and pollution management strategies .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylquinoline hydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Positional Isomers: Substituent Variations

6-Methoxyquinoline (CAS 5263-87-6)
  • Structure : Methoxy group at position 6; lacks the 4-methyl group .
  • Molecular Weight: 159.18 g/mol (vs. 173.22 for 6-Methoxy-4-methylquinoline) .
  • Properties : Lower melting point (18–20°C) compared to methylated analogs .
  • Applications : Intermediate in organic synthesis; less commonly used in catalysis than its methylated counterpart.
8-Methoxy-2-methylquinoline (QD-7709, CAS 3033-80-5)
  • Structure : Methoxy at position 8, methyl at position 2 .
  • Purity : 95% .

Functional Group Derivatives

6-Methoxy-4-methylquinoline Hydrochloride (QH-9976, CAS 7461-59-8)
  • Structure : Hydrochloride salt of the parent compound .
  • Purity : 95% .
  • Comparison : Enhanced water solubility due to ionic form; suitable for reactions requiring aqueous conditions .
7-Methoxy-4-methylquinoline Hydrochloride (CAS 1807542-80-8)
  • Structure : Methoxy at position 7 (vs. 6) with a hydrochloride counterion .
  • Similarity Score : 0.98 (structural similarity to the target compound) .
  • Impact : Positional isomerism may alter electronic effects, affecting catalytic activity or binding in biological systems.

Hydrate vs. Anhydrous Forms

6-Methoxy-4-methylquinoline (Anhydrous)
  • CAS No.: M341700 (Santa Cruz Biotechnology) .
  • Price : $350/1 g (vs. $140/1 g for the hydrate) .
  • Key Difference: The anhydrous form lacks water molecules, reducing solubility in polar solvents but improving stability in non-aqueous reactions .

Comparative Data Table

Compound Name CAS No. Molecular Weight (g/mol) Purity Key Substituents Price (1 g) Applications
6-Methoxy-4-methylquinoline Hydrate 41037-26-7 173.22 (anhydrous) ≥96% 6-OCH₃, 4-CH₃, hydrate $140 Catalysis, Minisci reactions
6-Methoxyquinoline 5263-87-6 159.18 N/A 6-OCH₃ N/A Organic synthesis intermediate
8-Methoxy-2-methylquinoline 3033-80-5 173.22 95% 8-OCH₃, 2-CH₃ N/A Research chemical
6-Methoxy-4-methylquinoline HCl 7461-59-8 209.68 (HCl form) 95% 6-OCH₃, 4-CH₃, HCl N/A Aqueous-phase reactions
7-Methoxy-4-methylquinoline HCl 1807542-80-8 209.68 (HCl form) N/A 7-OCH₃, 4-CH₃, HCl N/A Structural studies

Research Findings and Industrial Relevance

  • Catalytic Efficiency : The hydrate form’s solubility in polar solvents enhances its utility in Minisci reactions compared to anhydrous or hydrochloride forms .
  • Biological Activity: Derivatives like 4-Amino-2-(4-chlorophenyl)quinoline () exhibit antimalarial properties, highlighting the impact of functional groups on bioactivity .
  • Economic Viability: The hydrate is priced competitively ($140–$560/1–5 g) for research, whereas bulk quantities (100 g) cost up to $19,700 .

Biological Activity

6-Methoxy-4-methylquinoline hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, while providing a comprehensive overview of relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 179.20 g/mol

The compound features a quinoline ring structure, which is known for its role in various biological activities. The presence of the methoxy and methyl groups contributes to its chemical reactivity and biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Anticancer Properties

The anticancer activity of this compound has been explored in several studies, with promising results. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

  • Induction of cell cycle arrest at the G2/M phase.
  • Activation of caspase pathways leading to apoptosis.
  • Inhibition of angiogenesis by downregulating VEGF expression.

A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15080
IL-620090

These findings suggest that this compound may serve as a therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A research group investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.

Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell proliferation, supporting its potential use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 6-methoxy-4-methylquinoline hydrate with high purity?

  • Methodology : Synthesis often begins with 4-azido-6-methoxy-2-methylquinoline, followed by multi-step reactions such as heterocyclization or propargyl alcohol treatment. For example, a Henry reaction with nitromethane in triethylamine yields intermediates, which are reduced using LiAlH4 to form amino alcohols. Final alkylation with iodoethane completes the synthesis .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products. For instance, selenium dioxide oxidation in dioxane/water mixtures achieves 70% yield for aldehyde intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR and FT-IR : Confirm functional groups (e.g., methoxy, methyl, and quinoline ring protons).
  • HPLC : Assess purity, especially after reduction steps where residual reagents may persist.
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated in hydrate-bearing sediment studies using synchrotron-based methods .
    • Data Interpretation : Cross-reference spectral data with computed InChI/IUPAC identifiers (e.g., InChI=1S/C13H17NO...) to validate structural assignments .

Q. How does the hydrate form influence the compound’s stability under laboratory storage?

  • Stability Protocol : Hydrate dissociation kinetics depend on temperature and pressure. Store at 243 K under inert gas (e.g., N2 at 6.0 MPa) to minimize decomposition, as observed in natural hydrate core samples .
  • Monitoring : Use differential scanning calorimetry (DSC) to track phase transitions and ensure hydrate integrity during experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for multi-step syntheses of quinoline derivatives?

  • Case Study : In the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, yields vary due to:

  • Reagent stoichiometry : Excess propargyl bromide improves triazole formation .
  • Catalyst selection : Palladium complexes (e.g., [PdCl2(dcpf)]) enhance cross-coupling efficiency in arylboronic acid reactions .
    • Mitigation : Use design of experiments (DoE) to optimize parameters like pH and solvent polarity.

Q. How can computational modeling predict the biological activity of 6-methoxy-4-methylquinoline derivatives?

  • QSAR Approaches : Correlate substituent effects (e.g., halogenation at C-6) with antileishmanial or antimicrobial activity. For example, replacing bromine with chlorine alters electronic properties, impacting target binding .
  • Docking Simulations : Map interactions with enzymes (e.g., Leishmania donovani N-myristoyltransferase) using crystal structures of related quinoline hydrates .

Q. What experimental designs address challenges in hydrate dissociation during in situ analysis?

  • Lab-Scale Solutions :

  • Pressure Control : Simulate sub-oceanic conditions (up to 70 MPa) using high-pressure reactors to maintain hydrate stability during characterization .
  • Infrared Thermography : Monitor dissociation fronts in real-time, as applied in hydrate-bearing sediment studies .
    • Field Data Integration : Validate lab results with field data from gas hydrate reservoirs (e.g., Mallik, Canada) to refine dissociation models .

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